molecular formula C8H6ClF3N2O B14846460 5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine

5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine

Cat. No.: B14846460
M. Wt: 238.59 g/mol
InChI Key: LMEDETGGHUQZED-UHFFFAOYSA-N
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Description

5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine is a heterocyclic compound that features a pyrido[3,4-B][1,4]oxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction.

    Introduction of the Oxazine Ring: The oxazine ring is introduced via a cyclization reaction involving an appropriate precursor.

    Chlorination and Trifluoromethylation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-Trifluoromethyl-3,4-dihydro-2H-benzo[1,4]oxazine: This compound shares a similar oxazine core but differs in the substitution pattern.

    4H-Benzo[d][1,3]oxazine:

Uniqueness

5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties. These substitutions can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H6ClF3N2O

Molecular Weight

238.59 g/mol

IUPAC Name

5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine

InChI

InChI=1S/C8H6ClF3N2O/c9-7-6-4(13-1-2-15-6)3-5(14-7)8(10,11)12/h3,13H,1-2H2

InChI Key

LMEDETGGHUQZED-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N=C(C=C2N1)C(F)(F)F)Cl

Origin of Product

United States

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